

Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide

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Compound of Interest

Compound Name: **2-Amino-4-bromopyridine**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromopyridine is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research and development.^{[1][2][3]} Its unique structure, featuring both a reactive bromine atom and an amino group on the pyridine ring, allows for versatile functionalization, making it a key intermediate in the synthesis of complex, biologically active molecules.^{[2][4]} This technical guide provides an in-depth overview of the primary synthetic routes to **2-Amino-4-bromopyridine**, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in organic synthesis and drug discovery.^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-4-bromopyridine** is presented below.

| Property | Value | Reference |
|-------------------|--|--------------|
| CAS Number | 84249-14-9 | [1][5][6] |
| Molecular Formula | C ₅ H ₅ BrN ₂ | [1][5][6][7] |
| Molecular Weight | 173.01 g/mol | [5][6][7] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 142-146 °C | [6] |
| Boiling Point | 268.2 °C | [6] |
| Purity | ≥ 99% (HPLC) | [1] |

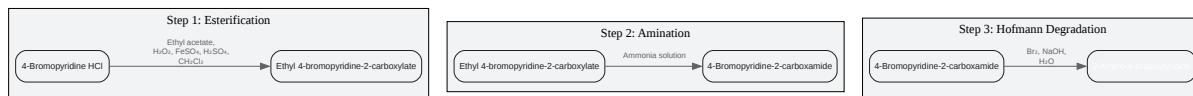
Synthetic Pathways

Several synthetic routes for the preparation of **2-Amino-4-bromopyridine** have been developed. The following sections detail the most prominent and scalable methods.

Route 1: From 4-Bromopyridine Hydrochloride via Hofmann Degradation

This widely used, multi-step synthesis starts from the readily available 4-bromopyridine hydrochloride and proceeds through esterification, amination, and a final Hofmann degradation. [4][5][8] This method is noted for its low raw material cost, high yield, and suitability for industrial-scale production.[4][8]

Reaction Workflow: Synthesis via Hofmann Degradation



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Caption: Three-step synthesis of **2-Amino-4-bromopyridine**.

Step 1: Esterification of 4-Bromopyridine Hydrochloride[4]

- In a 20-liter three-necked flask, add ethyl acetate and cool to 0°C.
- Slowly add hydrogen peroxide under mechanical stirring, maintaining the temperature below 0°C.
- In a separate 200-liter reactor, add dichloromethane and a solution of 4-bromopyridine hydrochloride (5 kg) in dichloromethane.
- To the 200-liter reactor, add ferrous sulfate and a 50 wt% sulfuric acid solution.
- Cool the mixture to -10°C under stirring.
- Slowly add the prepared reagent from the flask dropwise, maintaining the temperature between -10°C and 0°C.
- After the addition is complete, stir and heat the mixture for one hour. Monitor the reaction by TLC.
- Upon completion, add the reaction mixture to 100 liters of water, stir for 30 minutes, and separate the layers.
- Concentrate the organic phase to obtain crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg). This crude product is used directly in the next step.

Step 2: Amination[4]

- Add the crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg) in batches to 35 liters of ammonia solution.
- Stir the mixture overnight.

- Centrifuge the mixture, wash the solid with ethyl acetate, and centrifuge again to obtain 4-bromopyridine-2-carboxamide (4.5 kg).

Step 3: Hofmann Degradation[4][8]

- In a 50-liter reactor, add water and sodium hydroxide, and cool the solution to 0°C under stirring.
- Add bromine dropwise. After the addition is complete, cool the mixture to -10°C.
- Add the 4-bromopyridine-2-carboxamide in batches.
- After the addition is complete, stir and heat the mixture at 80°C for one hour. Monitor the reaction by TLC.
- Upon completion, cool the mixture to room temperature and centrifuge to obtain the crude product.
- Purify the crude product by crystallization with toluene to obtain pure **2-Amino-4-bromopyridine** (1.5 kg).

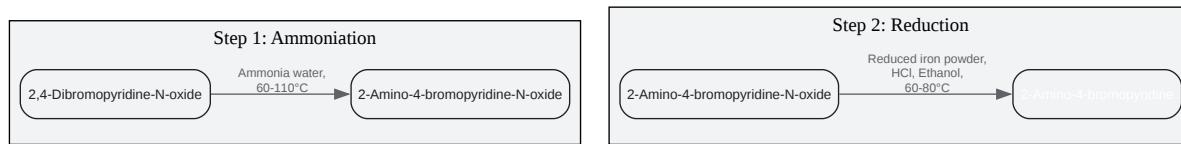
| Step | Starting Material | Reagents | Product | Yield |
|------------------------|--|---|--|---------------|
| 1. Esterification | 4-Bromopyridine hydrochloride (5 kg) | Ethyl acetate, H ₂ O ₂ , FeSO ₄ , H ₂ SO ₄ , CH ₂ Cl ₂ | Crude Ethyl 4-bromopyridine-2-carboxylate (8.5 kg) | Not specified |
| 2. Amination | Crude Ethyl 4-bromopyridine-2-carboxylate (8.5 kg) | Ammonia solution | 4-Bromopyridine-2-carboxamide (4.5 kg) | Not specified |
| 3. Hofmann Degradation | 4-Bromopyridine-2-carboxamide | Br ₂ , NaOH, H ₂ O | 2-Amino-4-bromopyridine (1.5 kg) | Not specified |

Note: The provided source gives masses of reactants and products but does not explicitly state percentage yields for each step.

Route 2: From 2,4-Dibromopyridine-N-oxide

This two-step method offers a high-yield synthesis of **2-Amino-4-bromopyridine** from 2,4-dibromopyridine-N-oxide through an ammoniation reaction followed by a reduction.[9] This route is advantageous due to its fewer reaction steps and high overall yield, making it suitable for large-scale preparation.[9]

Reaction Workflow: Synthesis from N-oxide



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Caption: Two-step synthesis from 2,4-dibromopyridine-N-oxide.

Step 1: Ammoniation

- The raw material, 2,4-dibromopyridine-N-oxide, is subjected to an ammoniation reaction with ammonia water in a sealed vessel.
- The reaction is carried out at a temperature between 60°C and 110°C.

Step 2: Reduction

- In a 2-liter four-necked bottle, add 1 liter of ethanol and the intermediate from the previous step (79.59 g, 0.421 mol).
- With mechanical stirring, add reduced iron powder (235.8 g, 4.21 mol) and concentrated HCl (7.5 mL).

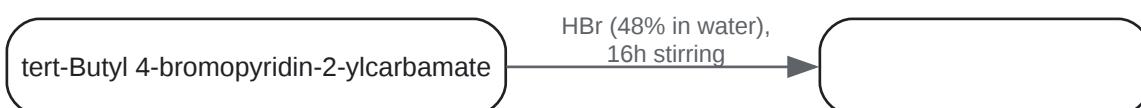
- Heat the mixture to reflux (76°C) for 5 hours.
- After the reaction is complete, cool the solution to room temperature.
- Filter the reaction mixture through diatomaceous earth.
- Concentrate the filtrate.
- Filter the resulting solid, wash with water, and dry to obtain **2-Amino-4-bromopyridine** as a faint yellow solid (58.6 g).

| Step | Starting Material | Reagents | Product | Overall Yield | Purity |
|-------|-----------------------------|--|-------------------------|---------------|--------|
| 1 & 2 | 2,4-Dibromopyridine-N-oxide | 1. Ammonia water 2. Reduced iron powder, HCl, Ethanol | 2-Amino-4-bromopyridine | 80.5% | 99% |

Route 3: From tert-Butyl 4-bromopyridin-2-ylcarbamate

This laboratory-scale synthesis involves the deprotection of a Boc-protected aminopyridine derivative.[\[5\]](#)

Reaction Workflow: Deprotection Synthesis



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Caption: Synthesis via deprotection of a Boc-protected precursor.

- Suspend tert-Butyl 4-bromopyridin-2-ylcarbamate (200 mg, 0.73 mmol) in water (1 mL).
- Add hydrobromic acid (1 mL, 48 wt. % in water).

- Stir the reaction mixture for 16 hours.
- Pour the mixture into an aqueous NaHCO_3 solution (25 mL).
- Extract with EtOAc (3 x 25 mL).
- Combine the organic phases, dry over MgSO_4 , and concentrate in vacuo.
- Purify the residue by column chromatography (eluent: neat EtOAc) to obtain the title compound (73 mg).

| Starting Material | Reagents | Product | Yield |
|--|--------------------|---------------------------------|-------|
| tert-Butyl 4-bromopyridin-2-ylcarbamate (200 mg) | HBr (48% in water) | 2-Amino-4-bromopyridine (73 mg) | 58% |

Conclusion

The synthesis of **2-Amino-4-bromopyridine** can be achieved through several effective routes, with the choice of method depending on factors such as scale, cost, and available starting materials. The three-step synthesis starting from 4-bromopyridine hydrochloride and the two-step synthesis from 2,4-dibromopyridine-N-oxide are particularly well-suited for larger-scale production due to their high yields and cost-effective reagents.^{[4][8][9]} The deprotection method provides a viable laboratory-scale alternative.^[5] This guide has provided detailed protocols and quantitative data to assist researchers and drug development professionals in the efficient synthesis of this crucial pharmaceutical intermediate.

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